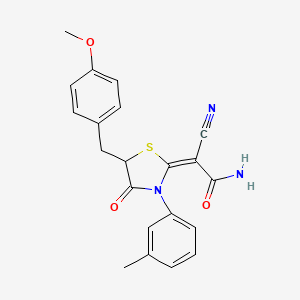

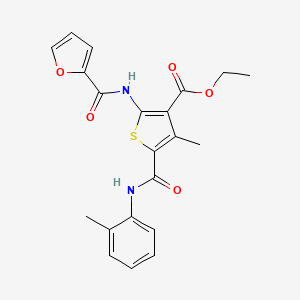

N-((1-甲基-3-(吡啶-3-基)-1H-吡唑-5-基)甲基)-2-苯基噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

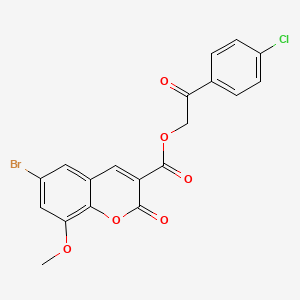

The compound N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a derivative of pyrazole, a class of organic compounds with significant biological activities. Pyrazole derivatives have been extensively studied due to their wide range of pharmacological properties, including antifungal, anti-inflammatory, and anticancer activities. The compound is structurally related to the pyrazole carboxamide derivatives, which have been synthesized and characterized for their potential biological applications.

Synthesis Analysis

The synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, which are structurally similar to the compound of interest, involves the formation of the pyrazole core followed by the introduction of various substituents at the pyridinyl position . The synthesized compounds are characterized using spectral data, including 1H-NMR, 13C-NMR, IR, and MS, as well as elemental analysis. These methods ensure the purity and the correct structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The presence of the pyridinyl group and the trifluoromethyl group in the synthesized compounds suggests that similar structural features in N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide may contribute to its biological properties. The spatial arrangement of these groups and their electronic effects can influence the compound's interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by the electron-donating and electron-withdrawing groups attached to the core structure. In the case of the synthesized N-(substituted pyridinyl) pyrazole carboxamides , the presence of the trifluoromethyl group, a strong electron-withdrawing group, could enhance the electrophilic character of the compound, potentially affecting its reactivity with nucleophilic sites in biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The substituents on the pyrazole core can significantly alter these properties, affecting the compound's suitability for pharmaceutical applications. For instance, the introduction of a trifluoromethyl group can increase the lipophilicity of the compound, which may improve its ability to cross cell membranes . Additionally, the stability of the compound under physiological conditions is essential for its effectiveness as a drug.

Biological Activity and Case Studies

The antifungal activity of N-(substituted pyridinyl) pyrazole carboxamides has been demonstrated in vitro against various phytopathogenic fungi . Some compounds in this class have shown moderate antifungal activities, with certain derivatives exhibiting more than 50% inhibition against specific fungi at certain concentrations. This suggests that N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide may also possess antifungal properties, although specific studies on this compound would be required to confirm its activity.

In a related context, novel benzo[d]isothiazole-3-carboxamides have been identified as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) . These compounds have shown potential in preclinical models of Parkinson's disease, indicating that structurally similar compounds like the one under analysis could also have therapeutic applications in neurological disorders.

科学研究应用

抗利什曼原虫活性

利什曼病是由利什曼原虫引起的,这种寄生虫通过白蛉叮咬传播,影响着全球数百万人。研究人员已经调查了该化合物抗利什曼原虫的潜力。 体外研究表明,化合物 13(其衍生物之一)表现出优异的抗前鞭毛体活性,超过了米替福新和两性霉素 B 脱氧胆酸盐等标准药物 。这表明该化合物可能是开发安全有效的抗利什曼原虫药物的有希望的候选者。

抗疟疾活性

疟疾是由感染疟原虫的蚊子传播的,仍然是全球主要的公共卫生问题。合成的吡唑衍生物(化合物 14 和 15)在体内对伯氏疟原虫表现出显着的抑制作用。 化合物 15 实现了令人印象深刻的 90.4% 的抑制率,突出了其作为抗疟疾药物的潜力 。进一步的研究可以探索其对其他疟原虫种类的疗效。

抗真菌特性

一些 N-(取代吡啶基)-1-甲基-3-三氟甲基-1H-吡唑-4-甲酰胺(相关化合物)表现出中等抗真菌活性。 特别是,化合物 6a、6b 和 6c 对丝核菌属真菌表现出超过 50% 的抑制率 。这些发现表明,噻唑-吡唑骨架可能具有更广泛的抗菌应用。

分子对接研究

分子对接研究提供了对化合物与生物靶标相互作用的见解。 例如,化合物 13 的更好抗利什曼原虫活性是通过其与 Lm-PTR1 的结合来解释的,Lm-PTR1 是一种参与寄生虫存活的蛋白质 。此类研究指导药物开发工作。

生化研究

除了传染病之外,研究人员还可以调查该化合物对细胞途径、酶促反应和信号传导级联的影响。其独特的结构可能与特定的蛋白质相互作用,使其对生化研究具有价值。

总之,“N-((1-甲基-3-(吡啶-3-基)-1H-吡唑-5-基)甲基)-2-苯基噻唑-4-甲酰胺”在不同的科学领域提供了激动人心的可能性。其多方面的药理作用值得进一步探索和优化,以用于治疗应用。 🌟

属性

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS/c1-25-16(10-17(24-25)15-8-5-9-21-11-15)12-22-19(26)18-13-27-20(23-18)14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFRJKFUEBYQSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

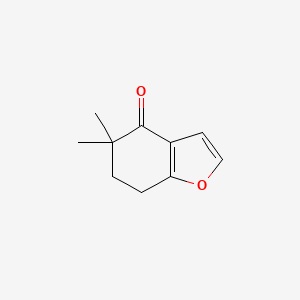

![2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2540820.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate](/img/structure/B2540825.png)

![2-(2-((8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2540828.png)

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2540831.png)

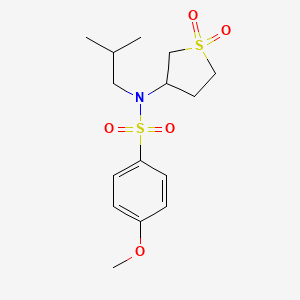

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2540832.png)

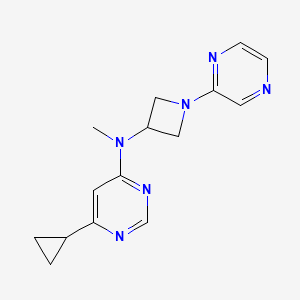

![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2540839.png)